Ac-YVAD-pNA

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ac-YVAD-pNA is widely used in scientific research to measure caspase-1 activity. This is particularly important in studies related to inflammation, apoptosis, and immune response. The compound is used in various assays to quantify caspase-1 activity in cell lysates, tissue extracts, and other biological samples .

Chemistry: In chemistry, this compound is used as a model substrate to study enzyme kinetics and inhibitor screening for caspase-1 .

Biology: In biological research, it helps in understanding the role of caspase-1 in cell death and inflammation. It is also used in drug discovery to identify potential inhibitors of caspase-1 .

Medicine: In medical research, this compound is used to study diseases associated with inflammation, such as rheumatoid arthritis and inflammatory bowel disease. It helps in the development of therapeutic agents targeting caspase-1 .

Industry: In the pharmaceutical industry, this compound is used in the quality control of caspase-1 inhibitors and other related compounds .

Mécanisme D'action

Target of Action

Ac-YVAD-pNA is a very selective chromogenic substrate for caspase-1 , a key mediator of inflammatory processes . Caspase-1 is an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes including apoptosis, proliferation, differentiation, and inflammatory response .

Mode of Action

This compound interacts with caspase-1 in a specific manner. The compound is cleaved by caspase-1, releasing pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm . This interaction allows for the detection of caspase-1 activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the caspase-mediated apoptosis and inflammation pathway . Dysregulation of this pathway has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Result of Action

The cleavage of this compound by caspase-1 results in the release of pNA . This allows for the detection of caspase-1 activity, providing a measure of the level of inflammation in the system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, repeated freeze-thaw cycles can affect the effectiveness of the compound . Therefore, it is recommended to store the compound at -20 ºC and avoid storing it in solution .

Analyse Biochimique

Biochemical Properties

Ac-YVAD-pNA interacts with the enzyme caspase-1 . When cleaved by caspase-1, it releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for caspase-1 . Caspase-1 is involved in the regulation of inflammatory processes, and its activity can be determined using this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with caspase-1 . It serves as a substrate for caspase-1, and upon cleavage, it releases pNA, which can be quantified to determine caspase-1 activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role as a substrate for caspase-1 . The compound is stable and does not degrade over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its role as a substrate for caspase-1 . The compound’s effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the caspase-1 metabolic pathway . It interacts with caspase-1, serving as a substrate for the enzyme .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role as a substrate for caspase-1 .

Subcellular Localization

The subcellular localization of this compound is primarily related to its role as a substrate for caspase-1 . The compound does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Ac-YVAD-pNA est synthétisé par une série de réactions de couplage peptidique. Le processus implique généralement l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante, en commençant par la N-acétyl-tyrosine. L'étape finale implique le couplage du peptide avec la p-nitroaniline .

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des synthétiseurs peptidiques automatisés et des étapes de purification rigoureuses telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : L'Ac-YVAD-pNA subit principalement une hydrolyse lorsqu'il est clivé par la caspase-1. Cette réaction libère la p-nitroaniline, qui est le principal produit .

Réactifs et conditions courants : La réaction d'hydrolyse est généralement effectuée dans une solution tamponnée à pH physiologique. Les réactifs courants incluent l'enzyme caspase-1 et un tampon approprié tel que le tampon phosphate salin (PBS) .

Applications de la recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique pour mesurer l'activité de la caspase-1. Ceci est particulièrement important dans les études relatives à l'inflammation, à l'apoptose et à la réponse immunitaire. Le composé est utilisé dans divers tests pour quantifier l'activité de la caspase-1 dans les lysats cellulaires, les extraits tissulaires et autres échantillons biologiques .

Chimie : En chimie, l'this compound est utilisé comme substrat modèle pour étudier la cinétique enzymatique et le criblage des inhibiteurs de la caspase-1 .

Biologie : Dans la recherche biologique, il aide à comprendre le rôle de la caspase-1 dans la mort cellulaire et l'inflammation. Il est également utilisé dans la découverte de médicaments pour identifier les inhibiteurs potentiels de la caspase-1 .

Médecine : Dans la recherche médicale, l'this compound est utilisé pour étudier les maladies associées à l'inflammation, telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin. Il contribue au développement d'agents thérapeutiques ciblant la caspase-1 .

Industrie : Dans l'industrie pharmaceutique, l'this compound est utilisé dans le contrôle de la qualité des inhibiteurs de la caspase-1 et d'autres composés associés .

Mécanisme d'action

L'this compound exerce ses effets en servant de substrat à la caspase-1. Lorsque la caspase-1 clive l'this compound, elle libère la p-nitroaniline, qui peut être mesurée spectrophotométriquement. Ce clivage est très spécifique, faisant de l'this compound un outil précieux pour étudier l'activité de la caspase-1 .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Ac-DEVD-pNA : Un substrat pour la caspase-3.

- Ac-LEHD-pNA : Un substrat pour la caspase-9.

- Ac-IETD-pNA : Un substrat pour la caspase-8 .

Unicité : L'Ac-YVAD-pNA est unique par sa grande spécificité pour la caspase-1, ce qui en fait un outil essentiel pour étudier cette enzyme particulière. Sa capacité à libérer un produit chromogène quantifiable lors du clivage permet une mesure précise de l'activité de la caspase-1 .

Propriétés

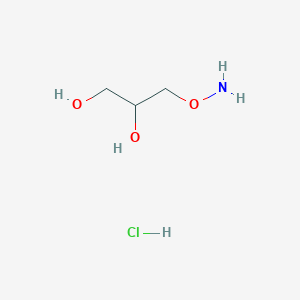

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNOCSPPGFBPX-XNHCRPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440596 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149231-66-3 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research article mentions using Ac-YVAD-pNA to analyze the enzymatic activity of caspase-1. How does this compound work?

A1: this compound (Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate specifically recognized and cleaved by caspase-1. This peptide contains a chromophore, p-nitroaniline (pNA), conjugated to the C-terminal aspartic acid residue. Upon cleavage by caspase-1 at the aspartic acid position, the pNA is released, resulting in a measurable color change. This color change, detectable by spectrophotometry, directly correlates with the enzymatic activity of caspase-1. The greater the color change, the higher the caspase-1 activity. []

Q2: How does the use of this compound contribute to the findings of the study?

A2: The study investigated the impact of transfecting a human caspase-1 gene into HepG2 hepatoma cells. By utilizing this compound, the researchers could directly measure the enzymatic activity of caspase-1 in the transfected cells. The observed increase in this compound cleavage provided evidence that the transfected caspase-1 gene was not only successfully transcribed and translated into protein but also that the resulting caspase-1 enzyme was functionally active within the cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

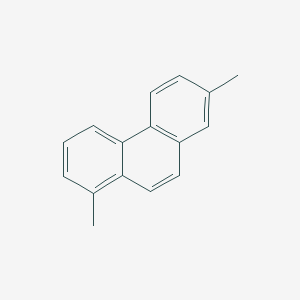

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)